N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with a molecular formula of C30H25N5O2S and a molecular weight of 519.63 g/mol . This compound is notable for its intricate structure, which includes a biphenyl group, a triazole ring, and a methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, typically involving the reaction of an azide with an alkyne.
Coupling Reactions: The final step involves coupling the biphenyl group with the triazole ring and the methoxyphenyl group under specific reaction conditions to form the desired compound.
Chemical Reactions Analysis
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide .
- N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide .
- N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide .
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C30H25N5O2S |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H25N5O2S/c1-37-27-18-16-25(17-19-27)29-33-34-30(35(29)26-10-6-3-7-11-26)38-21-28(36)32-31-20-22-12-14-24(15-13-22)23-8-4-2-5-9-23/h2-20H,21H2,1H3,(H,32,36)/b31-20+ |
InChI Key |
HVPQVDJNRRURAS-AJBULDERSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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